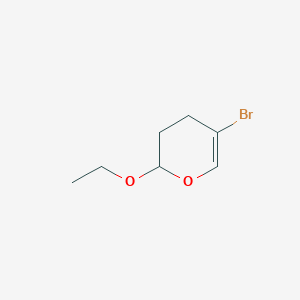

5-bromo-2-ethoxy-3,4-dihydro-2H-pyran

Description

Heterocyclic Frameworks in Advanced Chemical Synthesis

Heterocyclic compounds, cyclic molecules containing at least one atom other than carbon within their ring structure, are fundamental to organic chemistry and biochemistry. zenodo.orgnih.gov The presence of heteroatoms like oxygen, nitrogen, or sulfur imparts distinct physical and chemical properties, making these frameworks essential components in a vast array of natural products and synthetic molecules. zenodo.orgresearchgate.net Many pharmaceuticals and biologically active compounds feature heterocyclic rings, which are often crucial for their therapeutic effects. zenodo.orgnih.govijnrd.org Consequently, the development of innovative strategies for the synthesis and functionalization of heterocyclic structures remains a vibrant and critical area of research. numberanalytics.com

The Pyran Ring System: Structural Features and Synthetic Significance

The pyran ring, a six-membered heterocycle with one oxygen atom, is a common motif in numerous natural products, most notably in carbohydrates where the pyranose form is prevalent. vedantu.comwikipedia.orgbritannica.com The partially saturated version, 3,4-dihydro-2H-pyran (DHP), is a particularly valuable tool in synthetic organic chemistry. sigmaaldrich.com DHP is widely recognized as a protective group for alcohols, forming a tetrahydropyranyl (THP) ether that is stable under a variety of reaction conditions but can be easily removed with dilute acid. sigmaaldrich.com Beyond its role in protection, the dihydropyran ring serves as a versatile synthon for constructing more complex molecules. organic-chemistry.org Its inherent reactivity, particularly of the enol ether moiety, allows for a range of chemical transformations. sigmaaldrich.com

Positioning of 5-Bromo-2-ethoxy-3,4-dihydro-2H-pyran within Dihydropyran Chemistry

Within the diverse family of dihydropyrans, This compound stands out as a highly functionalized and synthetically useful intermediate. This compound features a dihydropyran core with two key substituents: an ethoxy group at the anomeric C2 position and a bromine atom at the vinylic C5 position. This specific arrangement of functional groups provides multiple reactive sites, enabling a wide array of chemical modifications.

The presence of the bromine atom is particularly significant, as it serves as a handle for introducing further molecular complexity through reactions such as cross-coupling. The ethoxy group at the C2 position stabilizes the molecule and influences the reactivity of the pyran ring system.

The strategic importance of this compound lies in its ability to act as a precursor for a variety of substituted pyran derivatives. Its utility has been demonstrated in several synthetic applications where the dihydropyran ring is either retained or transformed into other valuable structural motifs. For instance, the bromine atom can be substituted by nucleophiles, and the double bond can undergo various addition reactions.

Synthesis and Reactivity

The preparation of this compound can be achieved through methods like the electrophilic bromination of 2-ethoxy-3,4-dihydro-2H-pyran. Studies have shown that using N-bromosuccinimide (NBS) as the brominating agent can offer high yields and selectivity.

The reactivity of this compound is characterized by several key transformations:

Substitution Reactions: The bromine atom at the 5-position can be readily displaced by various nucleophiles, including amines and thiols.

Cross-Coupling Reactions: The C-Br bond provides a site for palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, allowing for the formation of carbon-carbon bonds.

Oxidation and Reduction: The molecule can undergo oxidation or reduction, targeting the ethoxy group or the bromine atom, respectively, to yield different functionalized products.

A related compound, 3-Bromo-2-ethoxy-4-methyl-3,4-dihydro-2H-pyran-6-amide, has been synthesized via the hydrolysis of a nitrile precursor, showcasing the chemical manipulations possible on similar dihydropyran scaffolds. mdpi.comscispace.com

Below is a table summarizing key data for related dihydropyran compounds.

| Property | 5-bromo-3,4-dihydro-2H-pyran | 3,4-Dihydro-2H-pyran |

| Molecular Formula | C5H7BrO nih.gov | C5H8O |

| Molar Mass | 163.01 g/mol nih.gov | 84.12 g/mol sigmaaldrich.com |

| Appearance | Not specified | Colorless Liquid sigmaaldrich.com |

| Boiling Point | Not specified | 86°C sigmaaldrich.com |

| Key Synthetic Use | Intermediate for substituted pyrans | Protecting group for alcohols sigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-ethoxy-3,4-dihydro-2H-pyran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11BrO2/c1-2-9-7-4-3-6(8)5-10-7/h5,7H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFPZKCFGCMUKJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1CCC(=CO1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity Profiles and Mechanistic Investigations of 5 Bromo 2 Ethoxy 3,4 Dihydro 2h Pyran

Reactivity at the Bromine Atom

The bromine atom attached to the sp²-hybridized carbon of the double bond is a key site for functionalization, primarily through substitution and cross-coupling reactions.

Direct nucleophilic substitution at a vinylic carbon is generally challenging compared to substitution at an sp³ carbon. However, under specific conditions, the bromine atom on the 5-bromo-2-ethoxy-3,4-dihydro-2H-pyran can be displaced by nucleophiles. These reactions often require catalysis or proceed through mechanisms other than direct Sₙ2-type displacement.

One important class of such transformations is the copper-catalyzed C-O cross-coupling. This method allows for the stereospecific substitution of the vinyl bromide with an alcohol. For instance, using a catalyst system like copper(I) iodide (CuI) with a suitable ligand, vinyl halides can react with various alcohols to form vinylic ethers while retaining the double bond's original geometry. acs.org This process is tolerant of numerous functional groups, making it a versatile tool for synthesis. acs.org

Palladium catalysis can also facilitate nucleophilic substitution. A notable example involves the palladium-catalyzed C-N bond formation between a vinyl bromide and an amine, such as pyrrolidine, to generate an enamine. This enamine can then participate in subsequent reactions, effectively resulting in a cine-substitution, where the incoming group attaches to the carbon adjacent to the one that originally bore the bromine. organic-chemistry.org

Theoretical and experimental studies on similar systems show that intramolecular nucleophilic substitutions on vinyl halides are a viable pathway for forming heterocyclic compounds. researchgate.net The mechanism can vary, but these reactions highlight the possibility of using the bromine atom as a linchpin for constructing more complex molecular architectures.

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds. nih.gov As a vinyl bromide, this compound is an excellent substrate for this type of transformation. The reaction involves the palladium-catalyzed coupling of an organohalide with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a base. nih.govharvard.edu

The general catalytic cycle for the Suzuki-Miyaura reaction proceeds through three key steps. harvard.edu

Oxidative Addition : The palladium(0) catalyst inserts into the carbon-bromine bond of the dihydropyran, forming a palladium(II) intermediate. This step typically proceeds with retention of stereochemistry at the double bond. harvard.edu

Transmetalation : The organic group from the organoborane reagent is transferred to the palladium(II) complex, displacing the halide. This step is facilitated by the base, which activates the organoboron species. harvard.edu

Reductive Elimination : The two organic groups on the palladium complex couple, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. harvard.edu

While specific studies on this compound are not extensively documented, the reaction is broadly applicable to bromo-substituted heterocycles. For example, 5-bromoindazoles have been successfully coupled with various (hetero)aryl boronic acids using catalysts like Pd(dppf)Cl₂ to produce biaryl compounds in good yields. nih.gov This serves as a strong precedent for the expected reactivity of the target compound.

| Substrate | Coupling Partner | Catalyst | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | High | nih.gov |

| Aryl Bromide | Aryl Boronic Acid | Pd(PPh₃)₄ | Na₂CO₃ (aq) | DMF | Good | harvard.edu |

| ortho-Bromoaniline | Benzylboronic ester | CataXCium A Pd G3 | K₃PO₄ | Toluene/H₂O | Good-Excellent | nih.gov |

Reactivity of the Dihydro-2H-pyran Ring System

The reactivity of the heterocyclic ring is dominated by the enol ether functionality (the C=C-O-R moiety), which features an electron-rich double bond and an acetal-like carbon at the C2 position.

The endocyclic double bond in this compound is part of an enol ether system. Due to the electron-donating nature of the adjacent oxygen atom, this double bond is electron-rich and thus generally not susceptible to direct attack by nucleophiles. nih.gov Nucleophilic additions typically occur on electron-poor double bonds, such as those in α,β-unsaturated carbonyl compounds (Michael acceptors). chim.it

While direct nucleophilic addition to the C=C bond is unfavorable, reactions that are formally considered nucleophilic additions can occur under specific circumstances, often involving the C2 position or leading to ring-opening. For instance, in related 5-acyl-3,4-dihydro-2H-pyrans, the presence of the electron-withdrawing acyl group makes the double bond susceptible to 1,4-conjugate addition by nucleophiles. chim.it However, the subject compound lacks such an activating group. The reactivity of 2-alkoxy-dihydropyrans is often characterized as that of cyclic acetals, which can undergo substitution at the C2 anomeric center, frequently leading to ring-opening processes as discussed in section 3.2.3. chim.it

In contrast to its inertness towards nucleophiles, the electron-rich enol ether double bond is highly reactive towards electrophiles. sigmaaldrich.com This reactivity allows for a variety of useful transformations.

Halogenation : The addition of halogens like chlorine and bromine across the double bond proceeds readily. For example, reacting 3,4-dihydro-2H-pyran with bromine yields the 2,3-dibromotetrahydropyran derivative. sigmaaldrich.com Similarly, the addition of tert-butyl hypohalites (e.g., t-BuOBr) to 2-alkoxy-3,4-dihydropyrans in the presence of an alcohol results in the formation of a di-alkoxy halo-tetrahydropyran. acs.org

Acid-Catalyzed Addition : In the presence of acid, weak nucleophiles such as water or alcohols can add across the double bond. The reaction is initiated by the protonation of the double bond at the C5 position to form a resonance-stabilized oxocarbenium ion intermediate. This highly electrophilic species is then readily attacked by the nucleophile at the C2 position. This process is the basis for the use of dihydropyran as a protecting group for alcohols. sigmaaldrich.com

| Reagent(s) | Product Type | Key Intermediate | Reference |

|---|---|---|---|

| Br₂ | 2,3-Dibromotetrahydropyran | Bromonium ion | sigmaaldrich.com |

| t-BuOCl / ROH | 3-Chloro-2-alkoxytetrahydropyran | Oxocarbenium ion | acs.org |

| H₃O⁺ | Hemiacetal (leads to ring opening) | Oxocarbenium ion | sigmaaldrich.commasterorganicchemistry.com |

| ROH / Acid Catalyst | 2-Alkoxytetrahydropyran (Acetal) | Oxocarbenium ion | sigmaaldrich.com |

The dihydropyran ring, particularly with the 2-ethoxy substituent, is susceptible to ring-opening under various conditions, most notably with acid catalysis. wikipedia.org The 2-alkoxy-dihydropyran structure is essentially a cyclic enol ether, which can be viewed as a masked hemiacetal.

Under acidic conditions, protonation can occur either at the ether oxygen or at the C5-position of the double bond. masterorganicchemistry.comyoutube.com In either case, an oxocarbenium ion intermediate is formed, which is susceptible to attack by a nucleophile. If the nucleophile is water or an alcohol, this can lead to the formation of an acyclic hydroxy aldehyde or its corresponding acetal (B89532). This acid-catalyzed cleavage is a fundamental reaction of ethers and acetals. wikipedia.org

Ring-opening can also be initiated by electrophilic reagents in the presence of nucleophiles. For instance, an electrophilic ring-opening of 2-alkoxy-3,4-dihydropyrans has been developed using thiols or thiophenols. nih.gov This reaction proceeds through a proposed monotransthioacetalization intermediate to ultimately yield a product containing both a 1,3-dicarbonyl moiety and a bis(alkylthio)methane fragment, demonstrating a profound structural rearrangement. nih.gov In some cases, reactions with N-nucleophiles like ammonia (B1221849) can also induce the opening of the dihydropyran ring. chim.it

Pericyclic Reactivity of the Dihydropyran Core

The 3,4-dihydro-2H-pyran ring system is a versatile scaffold for various pericyclic reactions, which are concerted processes involving a cyclic transition state. These reactions are characterized by their high stereospecificity and are often not significantly influenced by changes in solvent polarity or the presence of radical initiators. msu.eduox.ac.uk The primary pericyclic reactions relevant to the dihydropyran core include cycloadditions, electrocyclic reactions, and sigmatropic rearrangements. msu.edu

Cycloaddition Reactions: The double bond within the dihydropyran ring can participate as a dienophile in [4+2] cycloaddition reactions, famously known as the Diels-Alder reaction. While specific studies on this compound as a dienophile are not extensively documented, the reactivity of related 2-pyrone systems provides valuable insights. For instance, 5-bromo-2-pyrone has been shown to undergo smooth and highly regiocontrolled [4+2] cycloadditions with both electron-rich and electron-poor dienophiles. researchgate.net This suggests that the dihydropyran core of the title compound would be amenable to similar transformations. The presence of the electron-withdrawing bromine atom and the electron-donating ethoxy group can influence the frontier molecular orbitals (HOMO and LUMO) of the double bond, thereby affecting its reactivity and selectivity in cycloaddition reactions.

Electrocyclic Reactions: Electrocyclic reactions involve the concerted cyclization of a conjugated π-system. msu.edu The dihydropyran ring itself is the product of a 6π-electrocyclization of a corresponding (Z)-α,β-unsaturated ketone precursor. The reverse reaction, a retro-electrocyclization, can also occur under thermal or photochemical conditions, leading to a ring-opened isomer. The stability of the dihydropyran ring in this compound is influenced by its substituents. Computational studies on the thermal decomposition of related dihydropyran systems indicate that such reactions proceed through a concerted, unimolecular, first-order mechanism.

Sigmatropic Rearrangements: These are uncatalyzed intramolecular reactions where a σ-bond migrates across a π-system. While less common for the basic dihydropyran skeleton, the substituents can facilitate such rearrangements.

Role of the Ethoxy Substituent in Directing Reactivity

The anomeric ethoxy group at the C2 position plays a crucial role in directing the reactivity of the dihydropyran ring. Its influence is particularly evident in electrophilic addition reactions and in stabilizing intermediates.

In electrophilic bromination reactions, the ethoxy group exerts a significant directing effect. The lone pairs on the oxygen atom can stabilize an adjacent positive charge through resonance. This leads to the preferential formation of an oxocarbenium ion intermediate. This resonance stabilization directs incoming electrophiles, such as a bromine cation, to the C5 position of the dihydropyran ring. This regioselectivity is a key factor in the synthesis of this compound itself.

Furthermore, the stereochemistry of the ethoxy group (axial vs. equatorial) can influence the stereochemical outcome of reactions at other positions on the ring by sterically hindering or directing the approach of reagents. In alkoxyselenation reactions of substituted 3,4-dihydropyrans, the stereochemistry of the alkoxy group has been shown to be a critical factor in determining the stereochemistry of the products. rsc.org

Elucidation of Reaction Mechanisms

Understanding the detailed mechanisms of reactions involving this compound requires a combination of experimental and computational methods.

Experimental kinetic studies provide quantitative data on reaction rates and their dependence on various factors such as temperature, concentration, and solvent. This information is vital for deducing reaction mechanisms. For the broader class of dihydropyran derivatives, kinetic studies on thermal decomposition reactions have shown them to be unimolecular and to follow first-order kinetics.

While specific kinetic data for this compound is scarce in the literature, a general approach to studying its reaction kinetics would involve monitoring the disappearance of the reactant or the appearance of a product over time using techniques like spectroscopy (UV-Vis, NMR) or chromatography (GC, HPLC). By performing these experiments at different temperatures, key thermodynamic parameters such as the activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡) can be determined using the Arrhenius and Eyring equations. These parameters provide insights into the nature of the transition state. For example, a large negative entropy of activation would suggest a highly ordered, cyclic transition state, which is characteristic of pericyclic reactions.

Isotopic labeling studies can also be employed to trace the pathways of atoms during a reaction, providing definitive evidence for proposed mechanisms.

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating reaction mechanisms. nih.gov These methods allow for the in-silico exploration of reaction pathways, the characterization of transition state structures, and the calculation of associated energy barriers. chemrevlett.com

For the pericyclic reactions of the dihydropyran core of this compound, computational studies can model the concerted bond-breaking and bond-forming processes. For instance, in a Diels-Alder reaction, the geometries and energies of the transition states leading to different regioisomeric and stereoisomeric products can be calculated to predict the reaction outcome.

A computational study on the thermal decomposition of related dihydropyran systems has provided insights into the transition state structures and the influence of substituents on the activation energy. The study revealed that substituents can lower the activation free energy, and the polarity of the transition state can be quantified. Such calculations for this compound would involve locating the transition state for the pericyclic process and performing frequency calculations to confirm it as a first-order saddle point. The calculated activation energy would provide a theoretical prediction of the reaction rate.

The table below summarizes hypothetical computational data for a representative pericyclic reaction of a substituted dihydropyran, illustrating the type of information that can be obtained.

| Parameter | Value | Description |

| Reaction Type | [4+2] Cycloaddition | Diels-Alder reaction with a model dienophile. |

| Computational Method | DFT (B3LYP/6-31G*) | Level of theory used for the calculations. |

| Activation Energy (Ea) | 25 kcal/mol | The energy barrier for the reaction to occur. |

| Transition State Geometry | Asynchronous | Indicates that the two new sigma bonds are not formed to the same extent in the transition state. |

| Key Bond Distances (TS) | C1-C6: 2.1 Å, C4-C5: 2.3 Å | Distances of the forming sigma bonds in the transition state. |

Such computational investigations, when combined with experimental results, provide a powerful approach to fully elucidate the intricate reaction mechanisms of this compound.

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) NMR Analysis

Proton (¹H) NMR spectroscopy would be instrumental in identifying the number of distinct proton environments and their neighboring atoms in 5-bromo-2-ethoxy-3,4-dihydro-2H-pyran. The expected ¹H NMR spectrum would show characteristic signals for the protons on the dihydropyran ring and the ethoxy group. The chemical shifts (δ) would indicate the electronic environment of each proton, while the splitting patterns (multiplicity) would reveal the number of adjacent protons, and the integration values would correspond to the number of protons for each signal. For instance, the anomeric proton at the C2 position would likely appear as a distinct signal, and its coupling to neighboring protons would provide stereochemical insights.

Carbon-¹³C NMR Analysis

Carbon-¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. A ¹³C NMR spectrum of this compound would display a unique signal for each carbon atom in a distinct chemical environment. The chemical shifts of these signals would be indicative of the functional groups attached to the carbon atoms. For example, the carbon atom bonded to the bromine (C5) and the anomeric carbon (C2) bonded to two oxygen atoms would be expected to have characteristic chemical shifts.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals and to elucidate the complete connectivity of the molecule, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy) would establish the correlations between protons that are coupled to each other, helping to trace the proton-proton networks within the dihydropyran ring and the ethoxy group.

HSQC (Heteronuclear Single Quantum Coherence) would reveal the direct one-bond correlations between protons and the carbon atoms they are attached to.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbon atoms over two or three bonds, which is crucial for identifying the connectivity of quaternary carbons and piecing together the molecular fragments.

| NMR Technique | Information Provided |

| ¹H NMR | Number of proton environments, chemical shifts, splitting patterns, integration |

| ¹³C NMR | Number of carbon environments, chemical shifts |

| COSY | Proton-proton coupling networks |

| HSQC | Direct proton-carbon (one-bond) correlations |

| HMBC | Long-range proton-carbon (multiple-bond) correlations |

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

The IR and Raman spectra of this compound would be expected to show characteristic absorption bands for the C-O (ether) linkages, C-Br bond, C=C double bond within the dihydropyran ring, and the C-H bonds of the aliphatic and ethoxy groups. The precise frequencies of these vibrations can offer insights into the molecular structure and bonding.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would provide the exact mass of this compound, allowing for the determination of its molecular formula.

Furthermore, the mass spectrum would display a characteristic fragmentation pattern. The molecule would break apart in a predictable manner upon ionization, and the resulting fragment ions would provide valuable structural information, helping to confirm the presence of the bromo and ethoxy substituents and the dihydropyran core. The isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br) would result in a distinctive M and M+2 pattern for bromine-containing fragments, which is a key signature in the mass spectrum.

X-ray Crystallography for Solid-State Structure Determination

For a definitive determination of the three-dimensional arrangement of atoms in the solid state, X-ray crystallography is the gold standard. This technique would require a single crystal of this compound. The diffraction pattern of X-rays passing through the crystal would allow for the calculation of the precise atomic coordinates, bond lengths, bond angles, and torsional angles. This would provide an unambiguous confirmation of the molecular structure, including the stereochemistry at the C2 and C5 positions, and information about the conformation of the dihydropyran ring.

Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration (e.g., Circular Dichroism)

A thorough search of scientific literature and chemical databases did not yield any specific research findings or data on the chiroptical spectroscopic analysis of this compound. Consequently, there is no available information regarding the use of methods such as Circular Dichroism (CD) to determine the enantiomeric purity or absolute configuration of this specific compound.

Chiroptical spectroscopy, in principle, is a valuable set of techniques for investigating chiral molecules. mtoz-biolabs.comspectroscopyeurope.com These methods rely on the differential interaction of chiral substances with left and right circularly polarized light. mtoz-biolabs.comstackexchange.com

Circular Dichroism (CD) measures the difference in absorption of left and right circularly polarized light by a chiral molecule. mtoz-biolabs.comstackexchange.comnih.gov This technique is instrumental in determining the absolute configuration of a molecule by comparing its experimental CD spectrum with that of a known standard or with spectra predicted by theoretical calculations, such as time-dependent density functional theory (TD-DFT). spectroscopyeurope.comnih.govunibe.ch

Enantiomeric Purity can also be assessed using chiroptical methods. For instance, High-Performance Liquid Chromatography (HPLC) systems equipped with a CD detector can be used for the quantitative determination of enantiomeric impurities. nih.govnih.gov

While these methodologies are widely applied to various chiral compounds, including heterocyclic systems, nih.govnih.gov no studies detailing their application to this compound could be located. Therefore, no experimental data, such as CD spectra, Cotton effects, or correlations between spectral features and the absolute stereochemistry of its enantiomers, can be presented. Similarly, no data tables detailing research findings for this compound can be provided.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in providing a detailed understanding of the molecular system at the electronic level.

Density Functional Theory (DFT) calculations are a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. The B3LYP functional, combined with a suitable basis set such as 6-311++G(d,p), is frequently employed for the geometry optimization of heterocyclic compounds. nih.gov This process determines the most stable three-dimensional arrangement of atoms in the molecule by finding the minimum energy conformation.

For 5-bromo-2-ethoxy-3,4-dihydro-2H-pyran, DFT calculations would yield crucial data on bond lengths, bond angles, and dihedral angles. These optimized geometric parameters are fundamental for understanding the molecule's steric and electronic properties. For instance, the C-Br bond length and the geometry around the chiral center at C2 would be precisely determined. The electronic structure, including the distribution of electron density and the energies of molecular orbitals, is also a direct output of these calculations.

| Parameter | Value |

|---|---|

| Bond Length (C2-O1) | 1.43 Å |

| Bond Length (C5-Br) | 1.85 Å |

| Bond Angle (O1-C2-C3) | 109.5° |

| Dihedral Angle (C6-O1-C2-C3) | -60.0° |

Frontier Molecular Orbital (FMO) theory is pivotal in predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a significant indicator of molecular stability. A large gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. For this compound, the HOMO is likely to be localized on the π-system of the double bond and the lone pairs of the oxygen and bromine atoms, while the LUMO may be associated with the antibonding orbitals, including the σ*(C-Br) orbital. A lower HOMO-LUMO energy gap can explain the charge transfer interactions taking place within the molecule. nih.govresearchgate.net

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 eV |

| LUMO | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It transforms the complex molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and antibonding orbitals. NBO analysis is particularly useful for quantifying hyperconjugative interactions, which contribute significantly to molecular stability.

In this compound, NBO analysis would reveal interactions such as the delocalization of the oxygen lone pair electrons into the antibonding orbitals of adjacent C-C or C-O bonds. The stabilization energy (E(2)) associated with these interactions quantifies their importance. For instance, the interaction between a lone pair on the pyran oxygen and the σ*(C-C) orbital of the ring would contribute to the anomeric effect, influencing the conformation of the ethoxy group at the C2 position. The study of interactions between bonding or lone pair Lewis Type NBO occupied orbitals with antibonding Non-Lewis NBO unoccupied orbitals can provide insights into the extent of delocalization. mdpi.com

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP maps the electrostatic potential onto the electron density surface, with different colors representing different potential values. Typically, red regions indicate negative potential (electron-rich areas, susceptible to electrophilic attack), while blue regions represent positive potential (electron-poor areas, prone to nucleophilic attack).

For this compound, the MEP surface would likely show a region of negative potential around the oxygen atom of the ethoxy group and the pyran ring, as well as the bromine atom, due to their lone pairs of electrons. Conversely, the hydrogen atoms would exhibit positive potential. This analysis helps in understanding intermolecular interactions and the initial steps of chemical reactions. nih.govnih.gov

Conformational Analysis and Molecular Dynamics Simulations

The dihydropyran ring in this compound can adopt various conformations, such as half-chair or boat forms. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. The position of the ethoxy group (axial or equatorial) at the anomeric center (C2) is of particular interest. Studies on similar 2-substituted dihydropyrans have shown a preference for a pseudoequatorial conformation of the substituent to minimize steric repulsion. mdpi.com

Molecular dynamics (MD) simulations can provide further insights into the dynamic behavior of the molecule over time. By simulating the motion of atoms and molecules, MD can explore the conformational landscape and predict how the molecule might behave in a solution or at different temperatures. This is particularly relevant for understanding its flexibility and how it might interact with other molecules. Research on halogenated pyran analogues has shown that they tend to adopt a standard 4C1-like conformation. beilstein-journals.orgnih.gov

Synthetic Utility and Applications in Molecular Design

Role as Key Synthetic Intermediates

The unique arrangement of functional groups within 5-bromo-2-ethoxy-3,4-dihydro-2H-pyran positions it as a crucial intermediate in multi-step synthetic pathways. Its utility stems from the ability to selectively transform specific parts of the molecule to construct elaborate chemical architectures.

This compound serves as an essential precursor in the synthesis of a variety of organic compounds. The reactivity of the carbon-bromine bond allows for its participation in numerous transformations. For instance, the bromine atom can be readily displaced by nucleophiles such as amines or thiols in substitution reactions. Furthermore, the enol ether portion of the molecule can be subjected to oxidative conditions to yield aldehydes or carboxylic acids, providing another avenue for molecular elaboration. The vinylic bromide is particularly amenable to palladium-catalyzed cross-coupling reactions, which are fundamental for creating new carbon-carbon and carbon-heteroatom bonds, thereby enabling the construction of highly complex molecular frameworks from this simple heterocyclic starting material. uzh.chnih.gov

The pyran ring system is a ubiquitous structural motif found in a vast number of natural products, including polyketides, alkaloids, and carbohydrates. nih.govmdpi.comnih.gov Consequently, substituted pyrans and dihydropyrans are indispensable building blocks in the total synthesis of these biologically active compounds. nih.govnih.govmdpi.com Dihydropyran derivatives are specifically noted for their application in the synthesis of macrocyclic antibiotic components and as precursors to C-glycosides. nih.gov The strategic use of functionalized pyrans allows chemists to introduce this key heterocyclic core into a target molecule efficiently. For example, the related compound 5-bromo-2-pyrone has been employed as a synthetic equivalent of 2-pyrone in a thermal Diels-Alder reaction to create a bicyclic lactone precursor to a vitamin D steroid. researchgate.net

| Natural Product Class | Significance of Pyran Ring |

| Polyketide Macrolides | Forms the core macrocyclic structure of many antibiotics. |

| Pyran-based Alkaloids | Constitutes the fundamental heterocyclic skeleton. acs.org |

| Carbohydrates | The tetrahydropyran (B127337) ring is the basis for pyranose sugars. |

| Marine Toxins | Often contain complex polyether structures built from pyran rings. |

Scaffold for Analogue Synthesis and Structural Diversification

In medicinal chemistry, a "scaffold" is a core molecular structure upon which various functional groups can be appended to create a library of related compounds. The this compound ring system serves as an excellent scaffold for generating chemical diversity due to its inherent reactivity and stereochemical properties.

The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets when appropriately substituted. nih.govresearchgate.net The dihydropyran nucleus, similar to the well-studied dihydropyridine (B1217469) scaffold, can be considered such a structure. nih.govnih.gov By systematically modifying the this compound core, chemists can generate large collections, or libraries, of new analogues. The synthesis of these libraries is crucial for Structure-Activity Relationship (SAR) studies, where the biological activity of each compound is tested to understand how specific structural changes influence efficacy and selectivity. The bromine atom at the C5 position acts as a versatile handle, allowing for the introduction of a wide array of substituents through various chemical reactions, making this scaffold ideal for SAR exploration.

The chemical reactivity of this compound allows for the strategic introduction of diverse functional groups at multiple positions, facilitating extensive structural diversification. The vinylic bromide at the C5 position is the primary site for modification via modern cross-coupling chemistry. uzh.ch Palladium-catalyzed reactions such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig couplings enable the formation of new bonds to carbon, nitrogen, or oxygen, introducing aryl, heteroaryl, alkynyl, or amino groups. Additionally, the enol ether double bond can undergo various addition reactions, and the entire acetal (B89532) functionality can be hydrolyzed under mild acidic conditions to unmask a carbonyl group, providing further opportunities for derivatization. sigmaaldrich.com

| Reaction Type | Reagents/Catalyst | Functionality Introduced at C5 |

| Suzuki Coupling | Aryl/vinyl boronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base | Aryl, Heteroaryl, Vinyl |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | Alkynyl |

| Heck Coupling | Alkene, Pd catalyst, Base | Substituted Alkene |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | Substituted Amino Group |

| Nucleophilic Substitution | Nucleophiles (e.g., R-SH, R-NH₂) | Thioether, Amine |

Advanced Material Science Applications (if applicable to pyran derivatives)

Beyond their use in organic synthesis and medicinal chemistry, pyran derivatives have emerged as promising candidates for applications in advanced material science. Their electronic and photophysical properties can be tuned through chemical modification, leading to materials with novel functions.

Derivatives of (dicyanomethylene)pyran have been synthesized and investigated as nonlinear optical (NLO) chromophores. acs.org These materials exhibit large molecular hyperpolarizabilities, a key property for NLO applications, while maintaining good thermal stability and transparency in the near-infrared region. acs.org The pyran ring in these C2v-symmetric chromophores plays a crucial role in their electronic structure, acting as a significant electron acceptor in excited states. acs.org

Furthermore, pyran-based systems are being explored for their use as luminescent materials, particularly for applications in organic light-emitting diodes (OLEDs). acs.org The versatility of pyran chemistry allows for the design of molecules that emit light in different regions of the spectrum, with some derivatives showing promise as red-emitting materials. acs.org The ability to polymerize dihydropyran, either with itself or other unsaturated compounds, also opens avenues for creating new polymers with tailored properties, such as modified poly(oxymethylene) polymers with enhanced stability. sigmaaldrich.com

Contribution to Medicinal Chemistry Research through Scaffold Exploration

The exploration of novel molecular scaffolds is a cornerstone of modern drug discovery. The pyran ring system, a key feature of this compound, is considered a "privileged scaffold" due to its prevalence in biologically active compounds.

Pyran Ring Systems as "Privileged Scaffolds" in Modern Drug Discovery

The term "privileged scaffold" refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity. The pyran ring is a prominent example of such a scaffold, forming the core of numerous natural products and synthetic molecules with a wide range of pharmacological activities. researchgate.netrsc.org This includes benzopyrans, chromones, flavonoids, coumarins, and xanthones. researchgate.netrsc.org The versatility of the pyran scaffold allows for multi-point functionalization, enabling the systematic optimization of interactions with biological targets. researchgate.net The prevalence of pyran-containing compounds in both natural and synthetic bioactive molecules underscores their importance in medicinal chemistry. rsc.org

The ability of pyran-based structures to serve as a foundation for the development of new therapeutic agents has led to significant research into their synthesis and biological evaluation. researchgate.netrsc.org

Synthesis of Pyran-Containing Frameworks for Pharmaceutical Research

The strategic use of starting materials like this compound facilitates the construction of various pyran-containing frameworks that are of significant interest in pharmaceutical research. These frameworks often serve as the basis for libraries of compounds screened for potential therapeutic activity.

Pyranoquinolones and pyranocoumarins are two classes of fused heterocyclic compounds that have garnered attention for their diverse biological activities. While direct synthesis from this compound is not explicitly detailed in the provided results, the synthesis of pyran-annulated scaffolds often involves multicomponent reactions where a pyran precursor is a key component. researchgate.net

Pyranocoumarins, in particular, are a significant class of oxygen-containing heterocycles found in nature and are known to possess a broad spectrum of biological activities, including antifungal, anticancer, anti-HIV, anti-inflammatory, antioxidant, and antibacterial properties. rsc.orgnih.govmdpi.comnih.gov The synthesis of these scaffolds is a key area of research in medicinal chemistry. rsc.org

Table 1: Reported Biological Activities of Pyranocoumarins

| Biological Activity | Reference |

| Antifungal | rsc.org |

| Anticancer | rsc.orgmdpi.comnih.gov |

| Anti-HIV | rsc.org |

| Anti-inflammatory | rsc.orgnih.gov |

| Antioxidant | rsc.org |

| Antibacterial | rsc.org |

| Anticoagulant | mdpi.comnih.gov |

This table summarizes the biological activities of pyranocoumarins as reported in the cited literature.

Spiro compounds, characterized by two rings connected by a single common atom, represent a unique class of molecules with interesting three-dimensional structures. The synthesis of spiro pyranochromene derivatives highlights the utility of pyran-containing building blocks in creating complex molecular architectures. While a direct synthetic route from this compound is not specified, the synthesis of spirooxindole-chromene derivatives has been reported, demonstrating the fusion of pyran and chromene ring systems. researchgate.net The hybridization of spirooxindole and 4H-pyran rings is believed to have the potential to produce novel therapeutic effects. researchgate.net

The fusion of pyran rings with other heterocyclic systems, such as pyrimidines, leads to the formation of novel scaffolds with a wide array of pharmacological properties. acs.org Pyrano[2,3-d]pyrimidines, for instance, are known to exhibit antitumor, antibacterial, antimicrobial, antioxidant, antifungal, vasodilator, anti-inflammatory, and antidiabetic activities. acs.orgresearchgate.net

The synthesis of these fused systems can be achieved through multicomponent reactions, which are efficient one-pot procedures for constructing complex molecules. researchgate.netderpharmachemica.com While the direct involvement of this compound is not explicitly mentioned, dihydropyran derivatives are key reactants in the synthesis of such fused heterocycles. acs.org The pyrimidine (B1678525) core itself is a crucial component in many chemotherapeutic agents. derpharmachemica.com

Future Research Directions and Contemporary Challenges

Development of Highly Efficient and Atom-Economical Synthetic Pathways

The principles of green chemistry, particularly the concept of atom economy, are central to the development of sustainable synthetic processes. jocpr.com Future research will undoubtedly focus on moving beyond classical, often wasteful, synthetic methods towards more elegant and efficient strategies for the construction of the 5-bromo-2-ethoxy-3,4-dihydro-2H-pyran framework.

Key areas of exploration include:

Catalytic Dehydrative Cyclizations: Rhenium-mediated dehydrative cyclizations of monoallylic diols have emerged as a powerful, atom-economical approach to dihydropyrans. thieme-connect.comthieme-connect.com Adapting this methodology to precursors of this compound could provide a direct and waste-minimizing route.

Multicomponent Reactions (MCRs): MCRs, which combine three or more reactants in a single operation to form a complex product, represent the pinnacle of atom and step economy. nih.gov Designing a novel MCR that incorporates the key structural elements of this compound from simple, readily available starting materials is a significant but rewarding challenge.

Transition-Metal-Free Cyclizations: The development of transition-metal-free reactions, such as the TfOH-promoted nucleophilic addition/cyclization of diynones with water to form 4-pyrones, showcases the potential for highly efficient, metal-free syntheses. mdpi.com Exploring analogous pathways for dihydropyran synthesis would be a notable advancement.

| Strategy | Description | Potential Advantages |

| Catalytic Dehydrative Cyclization | Intramolecular cyclization of a diol precursor with the elimination of water. thieme-connect.comthieme-connect.com | High atom economy, reduces the need for protecting groups. |

| Multicomponent Reactions | A one-pot reaction where three or more starting materials react to form a single product. nih.gov | High step and atom economy, rapid generation of molecular complexity. |

| Transition-Metal-Free Cyclization | Cyclization reactions promoted by organocatalysts or strong acids, avoiding metal contaminants. mdpi.com | Reduced cost and toxicity, simplified purification. |

Exploration of Unprecedented Reactivity and Reaction Mechanisms

The unique electronic and steric properties conferred by the ethoxy group at the anomeric position and the bromine atom on the double bond suggest a rich and largely unexplored reactivity profile for this compound.

Future investigations should aim to:

Elucidate Reaction Mechanisms: A thorough understanding of the reaction mechanisms is crucial for controlling the outcome of chemical transformations. rsc.org For instance, investigating the mechanism of nucleophilic substitution at the anomeric center versus addition to the double bond will be critical for its synthetic applications.

Discover Novel Transformations: The interplay between the electron-donating ethoxy group and the electron-withdrawing bromine atom could lead to unprecedented reactivity. For example, the compound could serve as a unique precursor in cascade reactions, where a single event triggers a series of transformations to build complex molecular architectures.

Investigate Regioselectivity: The presence of multiple reactive sites raises questions of regioselectivity. A key challenge will be to develop conditions that allow for the selective functionalization of either the C-Br bond, the C-O bond at the anomeric center, or the double bond itself.

Innovative Strategies for Enhanced Stereocontrol

The presence of a stereocenter at the C-2 position, and the potential for creating new stereocenters upon reaction of the double bond, makes stereocontrol a paramount challenge in the chemistry of this compound.

Promising avenues for future research include:

Asymmetric Catalysis: The use of chiral catalysts, including metal complexes and organocatalysts, to control the stereochemical outcome of reactions is a cornerstone of modern synthesis. metu.edu.tr Developing catalytic asymmetric methods for the synthesis of enantioenriched this compound is a high-priority research goal.

Substrate-Controlled Diastereoselective Reactions: The existing stereocenter can be used to influence the stereochemical outcome of subsequent reactions. A detailed study of the diastereoselectivity of reactions, such as epoxidation or dihydroxylation of the double bond, will be essential.

Dynamic Kinetic Resolution: In cases where a racemic mixture of the starting material is used, dynamic kinetic resolution could provide a powerful means to obtain a single, enantiomerically pure product.

| Strategy | Description | Expected Outcome |

| Asymmetric Catalysis | Use of a chiral catalyst to favor the formation of one enantiomer over the other. metu.edu.tr | Enantiomerically enriched this compound. |

| Substrate Control | The existing stereocenter directs the stereochemical course of a reaction. | Diastereomerically pure products from reactions on the dihydropyran ring. |

| Dynamic Kinetic Resolution | Conversion of a racemate into a single enantiomer of a product. | High yield of a single enantiomer from a racemic starting material. |

Integration with Automated Synthesis and Flow Chemistry Techniques

The adoption of automated synthesis and flow chemistry offers numerous advantages in terms of reproducibility, safety, and scalability. researchgate.netsyrris.comrsc.org The synthesis of a halogenated and potentially reactive compound like this compound is particularly well-suited for these modern techniques.

Future work in this area should focus on:

Developing Continuous Flow Syntheses: Translating the optimal batch synthesis of this compound into a continuous flow process will enable safer handling of hazardous reagents and intermediates, as well as precise control over reaction parameters. uc.ptspringerprofessional.de

Automated Reaction Optimization: Automated flow systems can be used to rapidly screen a wide range of reaction conditions (temperature, pressure, catalyst loading, stoichiometry) to identify the optimal parameters for the synthesis. syrris.com

Telescoped Reactions and In-line Purification: Integrating multiple reaction steps into a single, continuous flow sequence without the need for intermediate isolation can significantly improve efficiency. rsc.org Coupling this with in-line purification techniques would streamline the entire synthetic process.

| Advantage | Description | Relevance |

| Enhanced Safety | Minimized exposure to hazardous materials and better control over exothermic reactions. rsc.org | Important for handling brominating agents and potentially unstable intermediates. |

| Precise Control | Accurate control over reaction time, temperature, and mixing. researchgate.net | Crucial for achieving high selectivity and yield in complex reactions. |

| Scalability | Straightforward scaling from laboratory to production quantities without re-optimization. rsc.org | Enables the production of larger quantities of the target compound for further studies. |

| Automation | Integration with robotic systems for high-throughput screening and library synthesis. syrris.com | Facilitates the rapid exploration of the chemical space around the dihydropyran core. |

Computational Chemistry for Rational Design and Predictive Modeling

Computational chemistry has become an indispensable tool in modern organic synthesis, providing deep insights into reaction mechanisms and allowing for the prediction of reactivity and selectivity. rsc.org For this compound, computational modeling can play a pivotal role in guiding experimental efforts.

Future computational studies should aim to:

Predict Reaction Outcomes: Using quantum mechanical methods like Density Functional Theory (DFT), it is possible to model reaction pathways and predict the most likely products of a given reaction. researchgate.net This can save significant experimental time and resources.

Rationalize Stereoselectivity: Computational models can be used to understand the origins of stereoselectivity in asymmetric reactions, aiding in the design of more effective chiral catalysts and reaction conditions. rsc.org

Develop Predictive Machine Learning Models: By training machine learning algorithms on existing reaction data, it may be possible to develop models that can accurately predict the reactivity of brominated compounds and other substituted dihydropyrans. nih.govacs.org

| Approach | Application | Insights Gained |

| Density Functional Theory (DFT) | Calculation of reaction energy profiles and transition state structures. researchgate.net | Understanding of reaction mechanisms and prediction of product distribution. |

| Molecular Dynamics (MD) | Simulation of the dynamic behavior of molecules in solution. youtube.com | Insights into conformational preferences and solvent effects. |

| Machine Learning (ML) | Development of predictive models based on large datasets of chemical reactions. nih.govacs.org | Rapid prediction of reactivity and regioselectivity for new reactions. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 5-bromo-2-ethoxy-3,4-dihydro-2H-pyran with high regioselectivity?

- Methodology : Use Brønsted acid-mediated functionalization (e.g., alkenylation) to modify the dihydropyran core. A reported procedure involves reacting 2-hydroxymethyl-3,4-dihydro-2H-pyran with carboxylic acids using DMAP and DCC in DCM, followed by purification via column chromatography . For bromination, electrophilic substitution or directed metalation strategies may apply, leveraging the electron-rich pyran oxygen and ethoxy group for regiocontrol.

Q. How can the purity and structural integrity of this compound be validated?

- Methodology : Combine GC (for volatile impurities) and HPLC (for non-volatile contaminants) to assess purity. Structural confirmation requires H/C NMR to identify characteristic signals (e.g., dihydropyran protons at δ 4.0–5.0 ppm, ethoxy CH at δ 1.2–1.4 ppm) and mass spectrometry for molecular ion verification. X-ray crystallography (if crystalline) resolves stereochemical ambiguities .

Q. What factors influence the hydrolytic stability of this compound under varying pH conditions?

- Methodology : Conduct pH-rate profiling (pseudo-first-order kinetics) to determine stability. For example, analogous dihydropyrans undergo hydrolysis at pH < 12.5 via ring-opening, forming carboxamide derivatives, while higher pH promotes competing pathways . Buffer systems (e.g., phosphate, acetate) and temperature-controlled experiments are critical for reproducibility.

Advanced Research Questions

Q. How do steric and electronic effects of the ethoxy and bromo substituents influence reactivity in cross-coupling reactions?

- Methodology : Use computational tools (DFT) to map electron density and steric maps. Experimentally, compare Suzuki-Miyaura coupling efficiency with boronic acids under Pd catalysis. The bromo group’s position (C5) may enhance oxidative addition rates due to reduced steric hindrance compared to ortho-substituted pyridines .

Q. Can this compound serve as a precursor for bioactive heterocycles via ring-expansion or functionalization?

- Methodology : Test ring-opening reactions with nucleophiles (e.g., amines, thiols) to generate fused bicyclic systems. For instance, HgSO-catalyzed hydration in THF/HSO introduces hydroxyl groups, enabling downstream cyclization . Biological assays (e.g., enzyme inhibition) can evaluate derived compounds for anticancer or antimicrobial activity .

Q. What mechanistic insights explain the Brønsted acid-mediated α-alkenylation of the dihydropyran ring?

- Methodology : Perform kinetic isotope effect (KIE) studies and in situ IR monitoring to identify rate-determining steps. Acid catalysts (e.g., TsOH) likely protonate the dihydropyran oxygen, enhancing electrophilicity at the α-position for alkenyl electrophile attack. Competing pathways (e.g., β-hydride elimination) must be suppressed via optimized solvent polarity and temperature .

Q. How does the bromo substituent affect the compound’s interaction with biological targets, such as enzymes or receptors?

- Methodology : Use molecular docking simulations to map binding interactions (e.g., halogen bonding with protein residues). Compare inhibition constants () of brominated vs. non-brominated analogs in enzymatic assays. The bromine’s electronegativity and van der Waals radius may enhance binding affinity in hydrophobic pockets .

Data Contradictions and Validation

- Synthetic Yields : reports ~72% yield for alkenylation, but scalability may vary with substrate electronics. Reproduce under inert atmospheres to minimize side reactions.

- Stability Discrepancies : suggests pH-dependent hydrolysis, while notes HgSO-mediated hydration. Validate conditions (e.g., aqueous vs. anhydrous) to reconcile results.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.